molecular formula C9H11BN2O2 B12069201 1,4-Dimethyl-1H-indazole-6-boronic acid CAS No. 1310384-21-4

1,4-Dimethyl-1H-indazole-6-boronic acid

Katalognummer: B12069201
CAS-Nummer: 1310384-21-4
Molekulargewicht: 190.01 g/mol
InChI-Schlüssel: SZAGSASAQPUZDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a bicyclic heteroaromatic compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid functionality in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-indazole-6-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1,4-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-1H-indazole-6-boronic acid in various reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethyl-1H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:

The unique combination of the indazole core and boronic acid functionality in this compound makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

1310384-21-4

Molekularformel

C9H11BN2O2

Molekulargewicht

190.01 g/mol

IUPAC-Name

(1,4-dimethylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3

InChI-Schlüssel

SZAGSASAQPUZDI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.